molecular formula C25H24N4O B5379851 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile

Cat. No. B5379851
M. Wt: 396.5 g/mol
InChI Key: SCFMUJCQJAJXSA-CJLVFECKSA-N
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Description

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile, also known as BPPA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BPPA is a member of the pyrazole family of compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile is not fully understood, but it is believed to act through multiple pathways. 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has also been found to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in the regulation of inflammation and immune responses. Additionally, 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile inhibits the production of inflammatory cytokines such as TNF-α and IL-6, as well as the activity of COX-2 and NF-κB. 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In vivo studies have shown that 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile exhibits analgesic effects, reducing pain perception in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has also been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties, making it a versatile compound for studying various biological processes. However, 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile. One area of interest is the development of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile analogs with improved solubility and bioavailability. Another area of interest is the investigation of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile as a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile could be further studied as a potential treatment for cancer, either alone or in combination with other chemotherapeutic agents. Finally, the safety and efficacy of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile in human clinical trials should be further investigated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile involves the reaction of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde with piperidine-1-carboxylic acid N-hydroxysuccinimide ester and acrylonitrile. The reaction takes place in the presence of a base such as triethylamine and a catalyst such as copper(II) acetate. The resulting product is then purified using column chromatography to obtain pure 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile.

Scientific Research Applications

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are implicated in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and psoriasis. 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has also been found to exhibit potent analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-(1-piperidinylcarbonyl)acrylonitrile has shown promising anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-(piperidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c26-17-22(25(30)28-14-8-3-9-15-28)16-23-19-29(18-20-10-4-1-5-11-20)27-24(23)21-12-6-2-7-13-21/h1-2,4-7,10-13,16,19H,3,8-9,14-15,18H2/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFMUJCQJAJXSA-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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